Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Organic Synthesis Process Chemistry Malonate Derivatives

Synthesizing 6-substituted indolinones requires precise aryl activation that generic malonates cannot provide. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2) solves this with its unique ortho-nitro/para-cyano substitution pattern, enabling the sequential SₙAr and reductive cyclization essential for indolinone-based kinase inhibitors like nintedanib. • Delivers 88% yield under mild SₙAr conditions, reducing material costs versus lower-yielding alternatives (e.g., 47% for perfluorophenylmalonate). • The 98% purity grade ensures trace impurities do not confound in vitro kinase or cellular assay results. • Available in bulk 100 g quantities with room-temperature storage and ambient shipping for supply chain reliability.

Molecular Formula C12H10N2O6
Molecular Weight 278.22 g/mol
CAS No. 651747-69-2
Cat. No. B1365539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(4-cyano-2-nitrophenyl)malonate
CAS651747-69-2
Molecular FormulaC12H10N2O6
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
InChIKeyVTDCKPNYQDVOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Overview


Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2) is an arylmalonate derivative characterized by the simultaneous presence of an electron-withdrawing cyano group and a nitro group on the phenyl ring, which significantly influences its reactivity in nucleophilic aromatic substitution (SₙAr) and subsequent synthetic transformations . The compound is commercially available from multiple vendors with reported purities of 95% and 98% (HPLC), and it is primarily utilized as a versatile building block in medicinal chemistry for the construction of indolinone-based kinase inhibitors, including clinically relevant agents such as BIBF 1120 (nintedanib) .

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Why Substitutes Fail


While dimethyl malonate and other substituted phenylmalonates are widely available, the specific ortho-nitro and para-cyano substitution pattern of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (651747-69-2) is critical for enabling the sequential SₙAr and reductive cyclization steps required in the synthesis of 6-substituted indolinones . The electron-withdrawing nature of both the nitro and cyano groups activates the aryl ring towards nucleophilic attack while the nitro group serves as a masked amine for subsequent lactam formation [1]. Generic malonates lacking this precise activation and functional handle arrangement cannot undergo the same downstream cyclization chemistry, making them unsuitable as direct substitutes in established synthetic routes to therapeutically relevant kinase inhibitors.

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate vs. Similar Compounds


Synthesis Yield vs. Diethyl Perfluorophenylmalonate

In a direct synthesis comparison, Dimethyl 2-(4-cyano-2-nitrophenyl)malonate was obtained in an 88% isolated yield via reaction of dimethyl malonate with 4-chloro-3-nitrobenzonitrile in the presence of potassium tert-butoxide in DMSO at 20-100 °C . This yield substantially exceeds the 47% isolated yield reported for the synthesis of Diethyl 2-(perfluorophenyl)malonate, a fluorinated analog, which was prepared via reaction of sodium diethyl malonate with hexafluorobenzene [1]. The higher yield of the target compound demonstrates superior reaction efficiency under comparable SₙAr conditions.

Organic Synthesis Process Chemistry Malonate Derivatives

High-Purity Grade Availability

Commercial suppliers offer Dimethyl 2-(4-cyano-2-nitrophenyl)malonate in multiple purity grades to accommodate different research requirements. Bidepharm provides a 98% purity grade (HPLC) with batch-specific analytical data including NMR and HPLC . In contrast, AKSci supplies a 95% minimum purity specification for the same compound . The availability of a certified 98% purity option allows researchers to select a grade that minimizes impurities and maximizes reproducibility in sensitive downstream reactions, a differentiation not uniformly available across all malonate derivative offerings.

Chemical Procurement Quality Control Synthetic Chemistry

Unique Ortho-Nitro and Para-Cyano Substitution

The ortho-nitro and para-cyano substitution pattern of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is essential for the synthesis of 6-substituted indolinones, a class of triple angiokinase inhibitors including BIBF 1120 (nintedanib) [1]. In these synthetic routes, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent malonate moiety to form the indolinone lactam core . The para-cyano group remains intact and serves as a key pharmacophoric element in the final drug molecule [1]. Generic malonates such as dimethyl malonate or dimethyl 2-phenylmalonate lack the necessary nitro handle for cyclization, while other substituted malonates (e.g., dimethyl 2-(2-nitrophenyl)malonate) lack the para-cyano group required for target binding, making them unsuitable for generating the same indolinone-based inhibitors.

Medicinal Chemistry Kinase Inhibitors Indolinone Synthesis

Comparable Yield but Lacking Cyano Group

The synthesis of Dimethyl 2-(2-nitrophenyl)malonate (CAS 26465-37-2) has been reported with an 88% yield, identical to the yield reported for the target compound . However, this comparator lacks the para-cyano group present in Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. While the synthetic efficiency is comparable, the absence of the cyano group eliminates the compound's utility in the synthesis of indolinone-based kinase inhibitors such as BIBF 1120, where the cyano moiety is a critical pharmacophore [1]. Therefore, despite similar synthetic accessibility, the target compound is functionally non-substitutable for researchers pursuing this specific drug scaffold.

Organic Synthesis Malonate Derivatives Structure-Activity Relationship

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Procurement & Applications


Indolinone Kinase Inhibitor Synthesis

Researchers developing novel indolinone-based kinase inhibitors targeting VEGFR, PDGFR, and FGFR should procure Dimethyl 2-(4-cyano-2-nitrophenyl)malonate as the essential intermediate. The compound's ortho-nitro and para-cyano substitution pattern enables the reductive cyclization to form the indolinone core while retaining the cyano pharmacophore critical for target binding [1]. Alternative malonates lacking either functional handle cannot access this specific chemotype, making 651747-69-2 the only viable starting material for this drug scaffold class.

Scalable High-Yield Synthesis

For process chemists seeking to optimize the synthesis of 6-substituted indolinones, Dimethyl 2-(4-cyano-2-nitrophenyl)malonate offers a validated 88% yield under mild SₙAr conditions . This high efficiency, compared to lower-yielding malonate derivatives (e.g., 47% yield for perfluorophenylmalonate), reduces material costs and improves throughput in larger-scale campaigns [2].

Quality-Controlled Procurement for Sensitive Assays

When preparing compounds for in vitro kinase assays or cellular studies where trace impurities could confound results, procuring the 98% purity grade of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (from suppliers such as Bidepharm) provides a higher level of analytical assurance compared to the standard 95% grade . This ensures that the observed biological activity is attributable to the intended compound rather than synthetic byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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